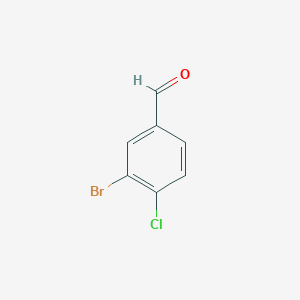

3-Bromo-4-chlorobenzaldehyde

Overview

Description

3-Bromo-4-chlorobenzaldehyde (CAS No. 86265-88-5) is an aromatic aldehyde with the molecular formula C₇H₄BrClO and a molecular weight of 219.46 g/mol . It serves as a versatile building block in organic synthesis, particularly in reactions such as Wittig olefination to form alkenes (e.g., (E/Z)-3-bromo-4-chloro-1-(2-methoxyvinyl)benzene, 87% yield) and in the preparation of pharmaceutical intermediates, such as pyridazinoquinoline derivatives with glycine antagonist activity .

Preparation Methods

Detailed Synthetic Procedure Example: Bromination of 4-Chlorobenzaldehyde

A representative laboratory-scale procedure for preparing 3-bromo-4-chlorobenzaldehyde is as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Dissolve 4-chlorobenzaldehyde in dichloromethane (DCM) | Prepare a homogeneous solution for bromination |

| 2 | Add bromine (Br₂) dropwise at 0–25°C with FeBr₃ catalyst | Electrophilic aromatic substitution to introduce bromine at 3-position |

| 3 | Stir reaction mixture for 1–2 hours, monitor by TLC | Ensure completion and avoid overbromination |

| 4 | Quench reaction with aqueous sodium bisulfite to remove excess bromine | Prevent side reactions and facilitate workup |

| 5 | Extract organic layer, wash with water, dry over anhydrous sodium sulfate | Purify crude product |

| 6 | Purify by recrystallization from ethanol or column chromatography | Obtain pure this compound |

Yield and Purity: Typical yields range from 70% to 90%, with purity above 95% confirmed by NMR and HPLC analysis.

Alternative Preparation via Halide Exchange and Oxidation

Though less common for this compound, halide exchange reactions starting from 3-bromo-4-fluorobenzaldehyde followed by selective substitution of fluorine with chlorine under controlled conditions have been reported. However, these methods are more complex and less practical for routine synthesis.

Analytical Characterization and Quality Control

- NMR Spectroscopy: Characteristic aldehyde proton signal at δ ~10 ppm; aromatic protons show shifts influenced by bromine and chlorine substituents.

- Mass Spectrometry: Molecular ion peak at m/z 219.46 with isotopic patterns confirming Br and Cl presence.

- HPLC: Reverse-phase C18 columns with UV detection at 254 nm to confirm purity (>95%).

- Melting Point: Typically around 100–110°C (literature values vary; standardization recommended).

Summary Table of Preparation Methods

| Method | Starting Material | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination of 4-chlorobenzaldehyde | 4-Chlorobenzaldehyde | Br₂, FeBr₃, DCM | 0–25°C, 1–2 h | 70–90 | Most common, regioselective |

| Industrial multi-step synthesis | p-Nitrotoluene | Various (nitration, reduction, halogenation) | Multi-step, controlled | Variable | Scalable, complex |

| Halide exchange from 3-bromo-4-fluorobenzaldehyde | 3-Bromo-4-fluorobenzaldehyde | Chlorinating agents | Controlled substitution | Moderate | Less common, complex |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chlorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-Bromo-4-chlorobenzoic acid.

Reduction: Reduction of the aldehyde group can yield 3-Bromo-4-chlorobenzyl alcohol.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products Formed

Oxidation: 3-Bromo-4-chlorobenzoic acid.

Reduction: 3-Bromo-4-chlorobenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

3-Bromo-4-chlorobenzaldehyde serves as a key intermediate in the synthesis of several pharmaceutical compounds. It is utilized in the production of antihypertensive and antidepressant drugs, playing a critical role in the development of active pharmaceutical ingredients (APIs). For instance, it is involved in the synthesis of:

- Benazepril : An antihypertensive medication.

- Citalopram : An antidepressant used to treat depression.

The compound's halogenated structure enhances its reactivity, facilitating various substitution reactions that are crucial in drug synthesis .

Agrochemical Applications

In agrochemistry, this compound is used as an intermediate in the synthesis of herbicides and fungicides. Its derivatives have shown effectiveness against a range of pests and diseases affecting crops. For example, it has been identified as a precursor for synthesizing herbicides that target specific weed species, thereby improving crop yields and management practices .

Material Science

The compound is also explored in material science for developing new materials with specific properties. Its ability to undergo various chemical transformations makes it a candidate for creating novel polymers and composites that can be used in different industrial applications .

Research on Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of halogenated compounds, including this compound. Research indicates that halogen substituents can enhance antibacterial activity against resistant strains of bacteria. This has implications for developing new antimicrobial agents that could combat infections more effectively .

Case Studies

Mechanism of Action

The mechanism of action of 3-Bromo-4-chlorobenzaldehyde involves its reactivity as an electrophile due to the presence of the formyl group. The bromine and chlorine substituents influence the electron density on the benzene ring, making it more susceptible to nucleophilic attack. This compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions, leading to its biological and chemical effects.

Comparison with Similar Compounds

Key Properties :

- Storage : Requires an inert atmosphere and room temperature .

- Hazards : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Synthesis : Typically synthesized via oxidation of 3-bromo-4-chlorobenzyl alcohol using pyridinium chlorochromate (PCC) in dichloromethane, achieving 93% yield .

Comparison with Similar Bromo-Chloro Benzaldehyde Isomers

Bromo-chloro benzaldehydes differ in the positions of bromine (Br) and chlorine (Cl) substituents on the benzene ring, leading to variations in reactivity, physical properties, and applications. Below is a comparative analysis of 3-bromo-4-chlorobenzaldehyde and its isomers.

Structural Isomers and Physical Properties

Notes:

- All isomers share the same molecular formula and weight but differ in substituent positions.

- Electronic and steric effects : The meta and para positions of Br/Cl in this compound favor electrophilic substitution at the ortho position relative to the aldehyde group. In contrast, 2-bromo-4-chlorobenzaldehyde has Br in the ortho position, which may increase steric hindrance .

Biological Activity

3-Bromo-4-chlorobenzaldehyde (CAS No. 86265-88-5) is a halogenated aromatic aldehyde that has garnered attention in various fields, particularly in medicinal and organic chemistry. Its biological activity is significant due to its interactions with biomolecules and its role as a precursor in the synthesis of various pharmaceutical compounds. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : CHBrClO

- Molecular Weight : 219.46 g/mol

- Physical State : Solid at room temperature

- Boiling Point : Not specified

- Safety Hazards : Harmful by inhalation, skin contact, and ingestion .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on proteins, which may lead to enzyme inhibition or activation. Key mechanisms include:

- Formation of Oximes and Hydrazones : The aldehyde group can react with hydroxylamine to yield oximes or with hydrazine to form hydrazones, which are important in various biochemical pathways.

- Oxidative Stress Modulation : It influences cellular functions by altering oxidative stress responses, impacting gene expression and metabolic pathways.

Cellular Effects

Research indicates that this compound affects cellular processes by:

- Modifying enzyme activities associated with oxidative stress.

- Altering cell signaling pathways, which can lead to changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

Studies have shown that the effects of this compound vary significantly with dosage:

- Low Doses : Minimal impact on cellular function.

- High Doses : Induction of oxidative stress and potential cell death, indicating a dose-dependent toxicity profile.

Research Applications

This compound serves as a versatile building block in organic synthesis and has applications across various domains:

- Pharmaceutical Chemistry : Utilized as an intermediate in synthesizing drugs with potential therapeutic effects.

- Agrochemicals : Employed in the production of herbicides and insecticides due to its high reactivity .

- Dyes and Pigments : Integral in the synthesis of various dyes owing to its unique chemical properties .

Case Studies

Several studies have investigated the biological activity of this compound:

- Enzyme Inhibition Studies : Research demonstrated that this compound could inhibit specific enzymes involved in metabolic processes, thereby affecting overall cellular function.

- Toxicological Assessments : Animal model studies revealed that higher concentrations led to significant oxidative stress markers, indicating potential cytotoxic effects .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities observed for this compound compared to similar compounds:

| Compound | Mechanism of Action | Biological Activity | Toxicity Level |

|---|---|---|---|

| This compound | Enzyme inhibition, oxidative stress | Modifies cell signaling | Moderate to High |

| 4-Chlorobenzaldehyde | Similar mechanisms | Antimicrobial properties | Low |

| 3-Chloro-4-methoxybenzaldehyde | Antioxidant effects | Reduces oxidative damage | Moderate |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-bromo-4-chlorobenzaldehyde, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via bromination of 4-chlorobenzaldehyde using electrophilic brominating agents (e.g., Br₂ in the presence of FeBr₃ or N-bromosuccinimide under controlled conditions). Optimization involves adjusting temperature (e.g., 0–25°C), solvent polarity (e.g., DCM or acetic acid), and stoichiometry of brominating agents. Purity validation via HPLC or GC-MS is critical .

- Key parameters : Monitor reaction progress using TLC (Rf comparison with standards) and characterize the product via H/C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.5–10 ppm for aldehydes) .

Q. What safety protocols are essential when handling this compound?

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors .

- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and consult an ophthalmologist .

- Storage : Store in a cool, dry place away from oxidizing agents. Use amber glass bottles to prevent photodegradation .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Identify characteristic peaks for aldehyde protons (δ ~10 ppm) and aromatic protons influenced by substituents (e.g., deshielding due to Br/Cl).

- Mass Spectrometry : Confirm molecular ion peaks (expected m/z: 219.46 for C₇H₄BrClO) and isotopic patterns (Br/Cl signatures) .

- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to assess purity (>95% by area normalization) .

Advanced Research Questions

Q. How do the bromo and chloro substituents influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing Cl and Br groups activate the aldehyde for nucleophilic addition but deactivate the aryl ring for electrophilic substitution. In Suzuki-Miyaura couplings, the bromo group acts as a better leaving group than chloro, enabling selective functionalization at the Br site .

- Experimental Design : Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids (e.g., from ) in a 2:1 THF/H₂O mixture. Monitor selectivity via F NMR if fluorinated reagents are employed .

Q. How can computational methods predict the electronic effects of this compound in reaction pathways?

- DFT/Molecular Dynamics : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Simulate reaction intermediates (e.g., enolates in aldol reactions) using Gaussian or ORCA software. Compare HOMO-LUMO gaps with experimental UV-Vis data .

- Validation : Correlate computed activation energies with experimental Arrhenius plots for condensation reactions .

Q. How should researchers address contradictions in reported yields for bromination reactions of 4-chlorobenzaldehyde?

- Troubleshooting Framework :

Variable Control : Replicate reported conditions (e.g., solvent, catalyst loading) while maintaining strict anhydrous conditions.

Byproduct Analysis : Use LC-MS to detect dibrominated byproducts (e.g., 3,5-dibromo-4-chlorobenzaldehyde) that may skew yields.

Kinetic Studies : Perform time-resolved experiments to identify optimal reaction termination points .

Q. What are the best practices for synthesizing derivatives like 3-bromo-4-chlorobenzohydrazide?

- Methodology : React this compound with hydrazine hydrate in ethanol under reflux. Monitor pH to avoid over- or under-protonation. Purify via recrystallization (ethanol/water) and confirm via IR (N-H stretch at ~3300 cm⁻¹) and H NMR (loss of aldehyde proton) .

Q. How can solvent choice impact the stability of this compound during long-term storage?

- Stability Studies : Test degradation in polar aprotic (DMF) vs. non-polar (hexane) solvents. Use accelerated aging tests (40°C/75% RH) and track aldehyde oxidation to carboxylic acid via FTIR (C=O stretch at ~1700 cm⁻¹) .

Q. Contradiction Analysis & Data Validation

Q. How to resolve discrepancies in reported melting points for this compound?

- Standardization : Calibrate equipment using reference standards (e.g., benzoic acid). Ensure samples are anhydrous (Karl Fischer titration) and free of polymorphic variations (DSC analysis) .

Q. What methodologies validate the environmental safety of waste containing this compound?

Properties

IUPAC Name |

3-bromo-4-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDABJGHOOCVKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555082 | |

| Record name | 3-Bromo-4-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86265-88-5 | |

| Record name | 3-Bromo-4-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-chlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.